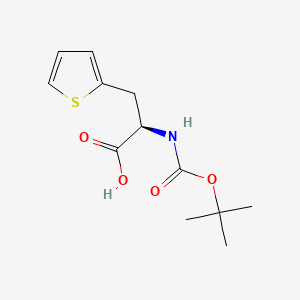

Boc-D-2-thienylalanine

Übersicht

Beschreibung

Boc-D-2-thienylalanine, also known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid, is a derivative of the amino acid alanine. It is characterized by the presence of a thienyl group attached to the alanine backbone and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in peptide synthesis and various biochemical applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-2-thienylalanine typically involves the protection of the amino group of D-2-thienylalanine with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Deprotected amino acids ready for further modification

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-2-thienylalanine is predominantly utilized as a building block in the synthesis of peptides. The Boc protecting group allows for selective formation of peptide bonds, making it an essential component in the construction of complex peptide sequences. The synthesis process typically involves:

- Protection of the amino group : The amino group of D-2-thienylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in an organic solvent like dichloromethane, often with a base such as sodium hydroxide or triethylamine.

- Purification : Following synthesis, purification is achieved through recrystallization or chromatography to ensure high yield and purity.

The thienyl moiety enhances the electronic and steric properties of the peptides synthesized, leading to improved binding affinities and specific interactions with biological targets .

Pharmaceutical Applications

The compound has potential pharmaceutical applications, particularly in developing therapeutics targeting specific biological processes. Its unique properties may enhance the efficacy of drugs by improving their stability and interaction with biological receptors. Research indicates that compounds with similar structures can exhibit significant pharmacological effects, suggesting that this compound may also serve as a pharmacological chaperone .

Biochemical Research

This compound is valuable in biochemical studies that explore protein interactions and enzyme activity. The thienyl group may facilitate specific binding interactions with enzymes or receptors, making it useful for investigating mechanisms of action in various biological pathways. For instance, studies on related compounds have shown enhanced binding affinities towards phenylalanine hydroxylase (PAH), which is crucial in understanding metabolic disorders like phenylketonuria (PKU) .

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds can be made:

| Compound Name | Structural Group | Unique Features |

|---|---|---|

| Boc-D-2-phenylalanine | Phenyl group | Lacks the unique electronic properties provided by the thienyl group. |

| Boc-D-2-tryptophan | Indole group | Contains an indole ring, affecting its aromatic properties and interactions. |

| Boc-D-2-histidine | Imidazole group | Features a basic side chain that can participate in metal ion coordination. |

The distinct thienyl group in this compound allows for specific interactions that are not achievable with other similar compounds, enhancing its stability and reactivity .

Wirkmechanismus

The mechanism of action of Boc-D-2-thienylalanine primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The thienyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides .

Vergleich Mit ähnlichen Verbindungen

Boc-D-2-phenylalanine: Similar in structure but with a phenyl group instead of a thienyl group.

Boc-D-2-tryptophan: Contains an indole group instead of a thienyl group.

Boc-D-2-histidine: Features an imidazole group instead of a thienyl group

Uniqueness: Boc-D-2-thienylalanine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that are not possible with other similar compounds. The thienyl group also enhances the compound’s stability and reactivity in various chemical reactions .

Biologische Aktivität

Boc-D-2-thienylalanine is a synthetic amino acid derivative that incorporates a thiophene ring into its structure, enhancing its potential biological activity. This compound has garnered interest for its applications in medicinal chemistry, particularly in the synthesis of peptides and other biologically active molecules. Understanding its biological activity is crucial for developing novel therapeutics targeting various physiological processes.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protective group and a thienyl moiety attached to the alanine backbone. This configuration not only influences its chemical reactivity but also its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₂S |

| Molecular Weight | 251.33 g/mol |

| CAS Number | 78452-55-8 |

| Melting Point | 150 - 155 °C |

| Solubility | Soluble in organic solvents |

This compound exhibits significant biological activity, particularly in the context of peptide synthesis and receptor interaction. Its thienyl component enhances binding affinity to specific receptors, potentially modulating various signaling pathways.

- Receptor Modulation : The compound has been shown to act as a functionalized congener in the development of adenosine receptor antagonists, which play critical roles in cardiovascular and neurological functions .

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Antimicrobial Efficacy

A study investigated the effects of di- and tripeptides containing β-2-thienylalanine on Escherichia coli. The results demonstrated enhanced growth stimulation compared to free phenylalanine, indicating that the incorporation of thienylalanine could improve peptide efficacy against bacterial pathogens .

Case Study 2: Peptide Synthesis for Drug Development

Research has highlighted this compound's role as a key building block in synthesizing peptides targeting specific biological processes. These peptides have shown promise in modulating immune responses and could lead to new therapeutic strategies for autoimmune diseases.

In Vitro Studies

Recent investigations have focused on the in vitro biological activity of this compound derivatives. Key findings include:

- Cytotoxicity Assessment : No significant cytotoxic effects were observed against various mammalian cell lines at concentrations used for antimicrobial testing .

- Minimum Inhibitory Concentration (MIC) : The MIC values for derivatives against Mycobacterium species were determined, showcasing their potential as anti-tuberculosis agents .

Comparative Analysis of Derivatives

The following table summarizes the biological activities of selected derivatives of this compound:

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | 0.78 | Moderate antimicrobial activity |

| Boc-D-Phe-Thienylalanine | 0.50 | Enhanced antimicrobial activity |

| Boc-Lys-Thienylalanine | 1.00 | Comparable to standard antibiotics |

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLISTAWQHSIHL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.